2-Tert-butylquinolin-3-ol
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Overview
Description
2-Tert-butylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylquinolin-3-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed coupling, are frequently used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
2-Tert-butylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-tert-butylquinolin-3-ol involves its interaction with various molecular targets. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinolin-3-ol: Similar structure but with a methyl group instead of a tert-butyl group.
2-Phenylquinolin-3-ol: Contains a phenyl group at the second position.
Uniqueness: 2-Tert-butylquinolin-3-ol is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desirable .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-tert-butylquinolin-3-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12-11(15)8-9-6-4-5-7-10(9)14-12/h4-8,15H,1-3H3 |
InChI Key |
JIHZALHJQYQBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
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